molecular formula C10H14N4 B13024682 6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine

6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine

Cat. No.: B13024682
M. Wt: 190.25 g/mol
InChI Key: INMPDPDPJZHEGU-UHFFFAOYSA-N
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Description

6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine is a bicyclic heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core with a cyclopropyl substituent at position 6 and an amine group at position 2. This scaffold is notable for its structural rigidity and pharmacological relevance. Pyrido[4,3-d]pyrimidines are part of the broader class of 6-6 fused bicyclic systems, which have been extensively studied for their synthetic versatility and bioactivity . The cyclopropyl group enhances metabolic stability and modulates lipophilicity, making the compound a promising candidate for drug discovery, particularly in targeting metabolic disorders and bacterial infections .

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

6-cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine

InChI

InChI=1S/C10H14N4/c11-10-8-5-14(7-1-2-7)4-3-9(8)12-6-13-10/h6-7H,1-5H2,(H2,11,12,13)

InChI Key

INMPDPDPJZHEGU-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC3=C(C2)C(=NC=N3)N

Origin of Product

United States

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that 6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine exhibits promising anticancer properties. Studies have shown that this compound can inhibit the growth of specific cancer cell lines. For instance, it has been tested against various types of tumors and has demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific kinases that are crucial for cancer cell proliferation. The compound's structural features allow it to interact with ATP-binding sites in these kinases, thereby blocking their activity and leading to reduced cell viability.

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown potential neuroprotective effects. Research indicates that it may help in protecting neuronal cells from oxidative stress and excitotoxicity. This suggests possible applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Agricultural Science

Pesticidal Properties

The compound has been investigated for its pesticidal properties. Preliminary studies indicate that it may possess insecticidal activity against certain agricultural pests. Its application as a biopesticide could provide an environmentally friendly alternative to conventional pesticides.

Herbicidal Activity

There is also ongoing research into the herbicidal properties of this compound. Its ability to inhibit specific biochemical pathways in plants can lead to effective weed management strategies. This could be particularly beneficial in sustainable agriculture practices.

Material Science

Polymer Chemistry

In material science, this compound is being explored as a building block for new polymeric materials. Its unique chemical structure can impart desirable properties such as thermal stability and mechanical strength to polymers.

Nanotechnology Applications

The compound's potential use in nanotechnology is also being researched. It can be utilized in the synthesis of nanoparticles for drug delivery systems or as a component in nanocomposites that enhance the performance of materials used in various industrial applications.

Case Studies and Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistryInduces apoptosis in cancer cells; inhibits kinase activity ,
NeuroprotectionProtects neuronal cells from oxidative stress ,
Agricultural ScienceExhibits insecticidal and herbicidal properties ,
Material ScienceEnhances thermal stability and mechanical strength in polymers ,

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects . The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Structural Features

The compound’s key structural differentiator is the cyclopropyl group at position 4. Analogues with alternative substituents (e.g., benzyl, methyl, or halogen groups) or fused heterocycles exhibit distinct physicochemical and biological properties.

Table 1: Structural Comparison of Pyrido[4,3-d]pyrimidine Derivatives

Compound Name Substituents/Modifications Key Structural Features
Target Compound 6-Cyclopropyl, 4-amine Rigid cyclopropyl enhances metabolic stability
5,6,7,8-THPyrido[4,3-d]pyrimidin-4-ol 4-Hydroxyl group Hydrophilic, bacterial protein synthesis inhibitor
6-Benzyl-5,6,7,8-THPyrido[4,3-d]pyrimidin-4-one 6-Benzyl, 4-ketone Increased aromaticity; used in kinase inhibition
N,N-Dimethyl-5,6,7,8-THPyrido[4,3-d]pyrimidin-2-amine 2-Dimethylamine Basic side chain for solubility and target binding

Biological Activity

6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H14N4
  • Molecular Weight : 186.25 g/mol
  • CAS Number : 1783657-95-3

Research indicates that this compound may act as an inhibitor of various kinases and enzymes involved in critical biological pathways. For instance:

  • Calmodulin Kinase II (CaMKII) Inhibition : A study demonstrated that derivatives of tetrahydropyrido[4,3-d]pyrimidines exhibit non-competitive inhibition against CaMKII. One derivative showed over 100-fold selectivity for CaMKII compared to other kinases, suggesting a targeted therapeutic potential in conditions where CaMKII is implicated .
  • PIM Kinase Inhibition : Other studies have highlighted the compound's potential as a PIM kinase inhibitor. PIM kinases are involved in cell survival and proliferation pathways, making them targets for cancer therapy. The structure-activity relationship (SAR) studies indicated that modifications to the pyrimidine ring significantly enhance inhibitory activity against PIM kinases .
  • Anticancer Activity : Preliminary evaluations have shown that certain derivatives possess cytotoxic effects against various cancer cell lines including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) with IC50 values indicating significant potency .

Biological Activity Summary Table

Activity TypeTargetIC50 Value (µM)Reference
CaMKII InhibitionCaMKII>100-fold selectivity over other kinases
PIM Kinase InhibitionPIM KinaseVaries by derivative
CytotoxicityMCF72.58
CytotoxicityHCT1161.18
CytotoxicityPC31.38

Case Studies

  • Case Study on CaMKII Inhibition : A novel series of tetrahydropyrido[4,3-d]pyrimidines was synthesized and evaluated for their inhibitory activity against CaMKII. The most potent compound demonstrated a significantly enhanced inhibitory profile compared to KN-93, a known inhibitor, suggesting its potential as a therapeutic agent in diseases where CaMKII plays a critical role.
  • Anticancer Evaluation : A series of compounds derived from the tetrahydropyrido framework were tested against multiple cancer cell lines. The findings revealed that modifications to the cyclopropyl group could lead to improved cytotoxicity and selectivity towards cancer cells while sparing normal cells.

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